Cathepsin C Substrate Binding Affinity
Gly-Phe-2-naphthylamide exhibits a Michaelis constant (Km) of 0.17 mM for rat cathepsin C, as reported by McDonald et al. (1969) [1]. This value is intermediate between Gly-Arg-2-naphthylamide (Km = 0.1 mM, same enzyme source) [1] and Gly-Phe-2-(4-methoxy)naphthylamide (Km = 0.075 mM for human cathepsin C) [1]. The 1.7-fold higher Km relative to Gly-Arg-2-naphthylamide indicates a moderately lower binding affinity for cathepsin C.
| Evidence Dimension | Michaelis constant (Km) for cathepsin C |
|---|---|
| Target Compound Data | Km = 0.17 mM |
| Comparator Or Baseline | Gly-Arg-2-naphthylamide: Km = 0.1 mM; Gly-Phe-2-(4-methoxy)naphthylamide: Km = 0.075 mM |
| Quantified Difference | 1.7-fold higher Km than Gly-Arg-2-naphthylamide; 2.3-fold higher than the 4-methoxy analog |
| Conditions | Rat enzyme (McDonald et al, 1969); human enzyme for methoxy analog (Cigic and Pain, 1999) |
Why This Matters
This Km value informs assay design; selecting a substrate with a Km near the expected substrate concentration ensures linear kinetics and reproducible activity measurements.
- [1] McDonald et al (1969) as cited in ScienceDirect Cathepsin C Substrates table View Source
